molecular formula C9H17N3O4 B3024433 Val-Asn CAS No. 66170-00-1

Val-Asn

Cat. No. B3024433
CAS RN: 66170-00-1
M. Wt: 231.25 g/mol
InChI Key: WITCOKQIPFWQQD-FSPLSTOPSA-N
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Description

Val-Asn, also known as L-Valyl-L-asparagine, is a dipeptide composed of the amino acids valine and asparagine . It has a molecular formula of C9H17N3O4 .


Molecular Structure Analysis

The molecular structure of Val-Asn consists of 9 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . Its average mass is 231.249 Da and its monoisotopic mass is 231.121902 Da .


Chemical Reactions Analysis

Val-Asn, being a peptide, can undergo various chemical reactions. For instance, Asn-Gly-containing peptides have been found to have a propensity towards β-turn structures . Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides have also been reported .


Physical And Chemical Properties Analysis

Val-Asn has a molecular formula of C9H17N3O4, an average mass of 231.249 Da, and a monoisotopic mass of 231.121902 Da .

Scientific Research Applications

Future Directions

Val-Asn has been identified as a potent antioxidant component isolated from Jiuzao, a residue after baijiu distillation . It can be used in baijiu to enhance its antioxidant effect without affecting the main flavor and taste . This suggests potential applications of Val-Asn in the food and beverage industry.

Mechanism of Action

Target of Action

The primary target of the compound H-Val-Asn-OH, also known as Val-Asn, is the HIV-1 protease (HIV PR) . This enzyme plays a crucial role in the life cycle of the HIV retrovirus, particularly in the proper assembly and maturation of infectious virions .

Mode of Action

The interaction of Val-Asn with its target, the HIV-1 protease, results in significant changes in the life cycle of the HIV retrovirus. The HIV-1 protease is required to cleave a viral polyprotein precursor into individual mature proteins . The inhibition of this process by Val-Asn disrupts the assembly and maturation of the virions, thereby inhibiting the progression of the viral infection .

Biochemical Pathways

Val-Asn affects the biochemical pathways involved in the life cycle of the HIV retrovirus. The HIV retrovirus infects T cells, and its RNA is reverse-transcribed to DNA by a virally encoded enzyme, the reverse transcriptase (RT). The viral DNA then enters the cell nucleus, where it is integrated into the genetic material of the cell by a second virally encoded enzyme, the integrase . The HIV-1 protease, the third virally encoded enzyme, is required to cleave a viral polyprotein precursor into individual mature proteins . The inhibition of this process by Val-Asn disrupts the assembly and maturation of the virions .

Pharmacokinetics

The compound’s effectiveness as an inhibitor of the hiv-1 protease suggests that it has sufficient bioavailability to interact with its target in the body .

Result of Action

The result of Val-Asn’s action is the disruption of the HIV retrovirus’s life cycle. By inhibiting the HIV-1 protease, Val-Asn prevents the proper assembly and maturation of infectious virions . This leads to a decrease in the number of infectious virions that can be produced, thereby inhibiting the progression of the viral infection .

properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-4(2)7(11)8(14)12-5(9(15)16)3-6(10)13/h4-5,7H,3,11H2,1-2H3,(H2,10,13)(H,12,14)(H,15,16)/t5-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITCOKQIPFWQQD-FSPLSTOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylasparagine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Val-Asn

CAS RN

66170-00-1
Record name Valylasparagine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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